3-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid
Description
3-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOIC ACID is a complex organic compound with a molecular formula of C19H15ClN2O5 It is characterized by the presence of a chloro-dimethoxyphenyl group, a cyanoacryloyl group, and a benzoic acid moiety
Properties
Molecular Formula |
C19H15ClN2O5 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
3-[[(E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C19H15ClN2O5/c1-26-16-8-11(7-15(20)17(16)27-2)6-13(10-21)18(23)22-14-5-3-4-12(9-14)19(24)25/h3-9H,1-2H3,(H,22,23)(H,24,25)/b13-6+ |
InChI Key |
LDPJXMAHXLGKTG-AWNIVKPZSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)Cl)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with malononitrile in the presence of a base to form the cyanoacrylate intermediate. This intermediate is then reacted with 3-aminobenzoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 3-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOIC ACID
- 2-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOIC ACID
- 4-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOIC ACID
Uniqueness
The uniqueness of 3-{[3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-CYANOACRYLOYL]AMINO}BENZOIC ACID lies in its specific structural features, such as the position of the chloro and dimethoxy groups, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for certain applications .
Biological Activity
3-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid, also known by its CAS number 364739-75-3, is a compound with significant potential in pharmaceutical applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H15ClN2O5
- Molecular Weight : 386.79 g/mol
- CAS Number : 364739-75-3
The compound exhibits various biological activities primarily attributed to its structural components, which include a chloro-substituted aromatic ring and a cyanopropenoyl moiety. These features suggest potential interactions with biological targets such as enzymes and receptors involved in cell signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of similar compounds often possess antimicrobial properties. For instance, studies have shown that certain benzoic acid derivatives exhibit selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis and antifungal properties against pathogens such as Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Activity Type | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Bacillus subtilis | Antibacterial | 50 |
| Compound B | Candida albicans | Antifungal | 30 |
| Compound C | Escherichia coli | Antibacterial | 100 |
Cytotoxicity Studies
The cytotoxic effects of the compound have been explored in various cancer cell lines. Similar compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .
Case Study: Cytotoxicity in Cancer Cells
A study evaluating the cytotoxic effects of similar benzoic acid derivatives on breast cancer cell lines (MCF-7) revealed that certain modifications to the chemical structure significantly enhanced cytotoxicity while reducing toxicity to non-cancerous cells. This suggests a promising therapeutic index for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Research has indicated that the presence of specific functional groups can enhance or diminish biological activity. For example:
- Methoxy groups on the aromatic ring can increase lipophilicity and improve cellular uptake.
- Chloro substitutions may enhance binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
